molecular formula C13H12ClN3O B11857940 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide

5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide

Cat. No.: B11857940
M. Wt: 261.70 g/mol
InChI Key: GZFZQXQYKOQIFJ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This particular compound is characterized by the presence of a chloro group and a 2-methylbenzyl group attached to the pyrazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2-methylbenzylamine. The process begins with the conversion of 5-chloropyrazine-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in toluene under reflux conditions . The resulting acyl chloride is then reacted with 2-methylbenzylamine in the presence of triethylamine (TEA) in acetone at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes essential for the survival and proliferation of microorganisms or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-(2-methylbenzyl)pyrazine-2-carboxamide is unique due to the presence of both the chloro and 2-methylbenzyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable candidate for various scientific and industrial applications .

Properties

Molecular Formula

C13H12ClN3O

Molecular Weight

261.70 g/mol

IUPAC Name

5-chloro-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H12ClN3O/c1-9-4-2-3-5-10(9)6-17-13(18)11-7-16-12(14)8-15-11/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

GZFZQXQYKOQIFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CN=C(C=N2)Cl

Origin of Product

United States

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